5-Chlorovaleryl chloride
Overview
Description
Synthesis Analysis
5-CVC is synthesized through a process involving the hydrolysis and acylation of 5-chloroamyl nitrile as the starting material. This process yields 5-CVC as an important intermediate in the synthesis of other chemical compounds, such as 1,1,7-trichloro-1-hepten-3-one, an intermediate of pyrazole herbicides. The synthesis process ensures a high purity and yield of the product, confirmed through spectroscopic methods such as infrared spectroscopy and 1H NMR (Xie Liu-li, 2013).
Molecular Structure Analysis
The molecular and conformational structures of similar chlorinated compounds have been extensively studied using techniques like electron diffraction, molecular orbital, and density functional theory calculations. These studies reveal the presence of multiple conformers in the gas phase and detailed structural parameter values, providing insights into the molecular structure of compounds closely related to 5-CVC (T. Johansen & K. Hagen, 2006).
Chemical Reactions and Properties
5-CVC undergoes various chemical reactions, including addition reactions with alkylamines, resulting in novel synthesis pathways for certain compounds. Studies on these reactions reveal the mechanisms of formation and yield of the resulting products, offering insights into the chemical behavior and reactivity of 5-CVC and its derivatives (Hyunil Lee & K. Kim, 1993).
Physical Properties Analysis
The development and validation of analytical methods, such as GC-FID, for determining low-level impurities in 5-CVC are crucial for understanding its physical properties. These methods enable the separation and identification of 5-CVC and its key impurities, providing essential data on its purity and physical characteristics (L. Tang et al., 2010).
Chemical Properties Analysis
The chemical properties of 5-CVC, including its reactivity and interaction with other chemical compounds, are vital for its application in the synthesis of various chemical products. The studies on its synthesis, molecular structure, and chemical reactions highlight the compound's versatile nature and its importance in chemical synthesis (L. Tang et al., 2010); (Xie Liu-li, 2013).
Scientific Research Applications
GC-FID Method for Impurity Determination in 5-CVC : 5-CVC is used as an alkylating agent in synthesizing pharmaceutical intermediates, active ingredients, and specialty chemicals. A study by Tang et al. (2010) developed a gas chromatography-flame ionization detection (GC-FID) method for analyzing low-level impurities in 5-CVC. This method is significant for ensuring the quality of the final product (Tang, L., Kim, A.-R., Miller, S. A., & Lloyd, D., 2010).
Synthesis of Pyrazole Herbicides : Xie Liu-li (2013) described the synthesis of 1,1,7-Trichloro-1-hepten-3-one, an important intermediate in pyrazole herbicides, using 5-chlorovaleryl chloride. This synthesis involves hydrolysis and acylation, highlighting the compound's role in agricultural chemistry (Xie Liu-li, 2013).
Production of Acid Chloride Derivatives : Dutta et al. (2015) discussed the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furfural (CMF), where 5-chlorovaleryl chloride is used as a precursor. These derivatives are useful in making biofuels and polymers (Dutta, S., Wu, L., & Mascal, M., 2015).
Metal Carbonyl Chemistry : Research by Game et al. (1974) on the chemistry of metal carbonyls involved the use of 5-chlorovaleryl chloride. This study contributed to understanding the complexes of manganese, iron, and ruthenium containing certain cyclic carbenes (Game, C. H., Green, M. J., Moss, J. R., & Stone, F., 1974).
Vilsmeier Reaction for Synthesizing Furans : Sanda et al. (1992) explored the Vilsmeier reaction to synthesize 5-(chloromethyl)-2-furaldehyde, an important intermediate in various chemical processes. This study demonstrates the versatility of 5-CVC in organic synthesis (Sanda, K., Rigal, L., Delmas, M., & Gaset, A., 1992).
Safety And Hazards
Future Directions
5-Chlorovaleryl chloride is an important medicine and pesticide intermediate. It is pharmaceutically mainly for the manufacture of the medicine Cilostazole (Cilostazol) for anti-platelet aggregation, protection of vascular endothelial cells, and atherosclerosis . It is also for the production of paddy rice new-type wide-spectrum weedicide pyraclonil (Pyraclonil) .
properties
IUPAC Name |
5-chloropentanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c6-4-2-1-3-5(7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNWKWHLOJLOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166272 | |
Record name | Valeryl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorovaleryl chloride | |
CAS RN |
1575-61-7 | |
Record name | 5-Chlorovaleryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1575-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeryl chloride, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorovaleryl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Valeryl chloride, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorovaleryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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